

Reactivity profile of the terminal alkene in 11-Chloro-1-undecene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 11-Chloro-1-undecene

Cat. No.: B1580411

[Get Quote](#)

An In-depth Technical Guide to the Reactivity Profile of the Terminal Alkene in **11-Chloro-1-undecene**

Introduction: The Bifunctional Nature of 11-Chloro-1-undecene

11-Chloro-1-undecene, with the linear formula $\text{Cl}(\text{CH}_2)_9\text{CH}=\text{CH}_2$, is a valuable bifunctional molecule in organic synthesis.^[1] It possesses two distinct reactive sites: a terminal primary alkyl chloride and a terminal alkene. The significant separation of these functional groups by a nine-carbon aliphatic chain means that, for most reactions, their electronic effects on each other are negligible. The terminal alkene behaves as a typical, unhindered monosubstituted olefin, characterized by its electron-rich π -bond, which serves as a nucleophile in a wide array of addition reactions.^[2] This guide provides a detailed examination of the reactivity profile of the terminal double bond in **11-Chloro-1-undecene**, offering mechanistic insights and field-proven protocols for its selective transformation. This molecule is a key intermediate in the synthesis of polymers, surfactants, and specialty chemicals.^{[1][3]}

Hydroboration-Oxidation: Anti-Markovnikov Hydroxylation

The hydroboration-oxidation sequence is a cornerstone reaction for the functionalization of terminal alkenes, enabling the regioselective formation of primary alcohols. This two-step

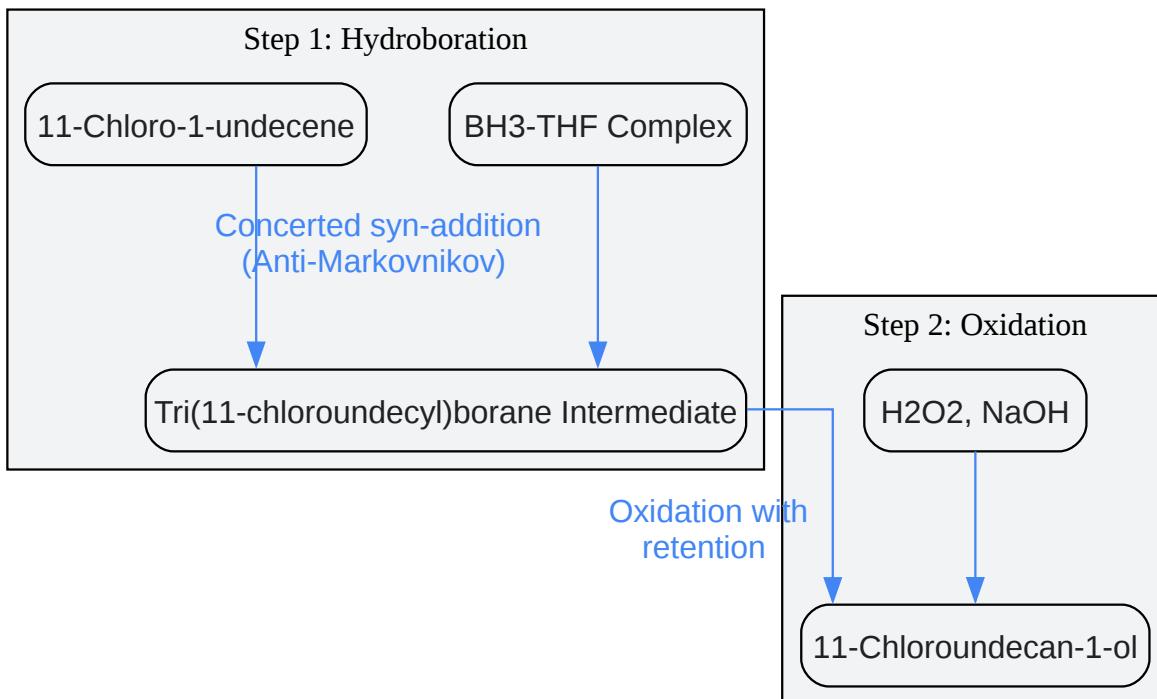
process provides a complementary outcome to acid-catalyzed hydration, which would yield the secondary alcohol.

Mechanistic Rationale & Selectivity

The reaction proceeds via the addition of a borane reagent (e.g., $\text{BH}_3 \cdot \text{THF}$) across the double bond. This addition is a concerted, syn-addition, where the boron atom and a hydride are delivered to the same face of the π -system.^{[4][5]} Regioselectivity is governed by both steric and electronic factors. The boron atom, being the bulkier part of the reagent, preferentially adds to the less sterically hindered terminal carbon (C1). Electronically, the transition state is stabilized by placing the partial positive charge on the more substituted carbon (C2). This results in an "anti-Markovnikov" outcome, where the boron attaches to the terminal carbon.^[6] ^[7]

The subsequent oxidation step, typically with basic hydrogen peroxide, replaces the carbon-boron bond with a carbon-oxygen bond with complete retention of stereochemistry.^[5] This ensures that the syn-addition of the B-H bond translates directly to a syn-addition of an H-OH group across the original double bond.

Experimental Protocol: Synthesis of 11-Chloroundecan-1-ol


- **Setup:** A dry, nitrogen-flushed 250 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser is charged with **11-Chloro-1-undecene** (18.87 g, 100 mmol).
- **Hydroboration:** Anhydrous tetrahydrofuran (THF, 50 mL) is added to the flask. The solution is cooled to 0 °C in an ice bath. A 1.0 M solution of borane-THF complex in THF (37 mL, 37 mmol) is added dropwise over 30 minutes, maintaining the temperature below 5 °C.
- **Reaction Completion:** After the addition is complete, the mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
- **Oxidation:** The flask is cooled again to 0 °C. 3 M aqueous sodium hydroxide (15 mL) is added slowly, followed by the very cautious, dropwise addition of 30% hydrogen peroxide (15 mL), ensuring the internal temperature does not exceed 30 °C.

- Workup: The reaction mixture is stirred at room temperature for 1 hour, then heated to 50 °C for 1 hour to ensure complete oxidation. After cooling, the organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude 11-chloroundecan-1-ol.

Data Summary: Hydroboration-Oxidation

Parameter	Value
Reactant	11-Chloro-1-undecene
Reagents	1. $\text{BH}_3\cdot\text{THF}$; 2. H_2O_2 , NaOH
Product	11-Chloroundecan-1-ol
Regioselectivity	Anti-Markovnikov
Stereoselectivity	syn-addition of H and OH

Diagram: Hydroboration-Oxidation Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of 11-chloroundecan-1-ol.

Ozonolysis: Oxidative Cleavage of the Double Bond

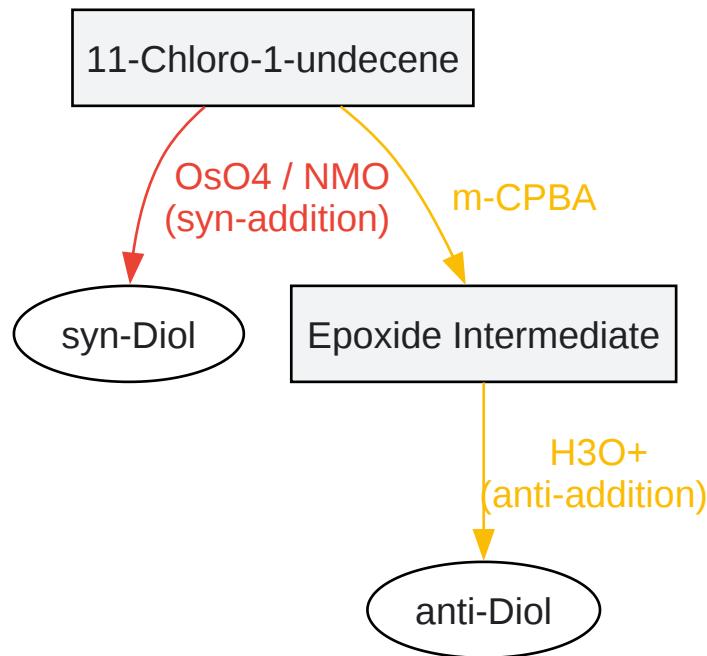
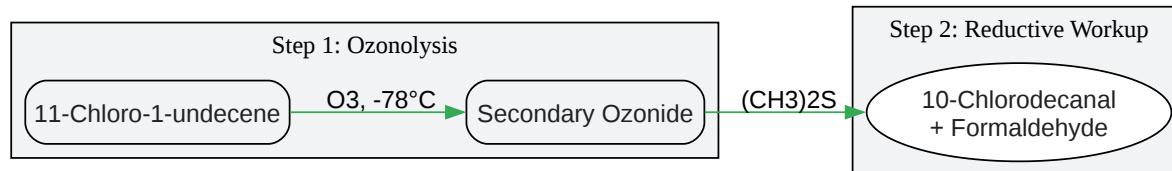
Ozonolysis is a powerful method for cleaving carbon-carbon double bonds, replacing them with carbonyl groups.^[8] For a terminal alkene like **11-Chloro-1-undecene**, this reaction is exceptionally clean, yielding an aldehyde and formaldehyde. The outcome of the reaction depends critically on the workup conditions.

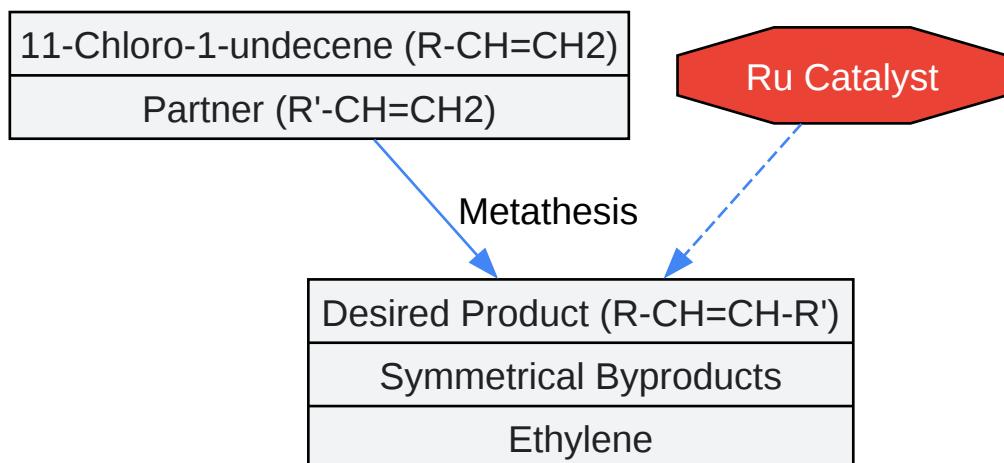
Mechanistic Rationale

The reaction begins with the 1,3-dipolar cycloaddition of ozone (O_3) to the alkene, forming a highly unstable primary ozonide (molozonide).^{[9][10]} This intermediate rapidly rearranges via a retro-1,3-dipolar cycloaddition to form a carbonyl compound and a carbonyl oxide (Criegee intermediate). These two fragments then recombine in a different orientation to form the more stable secondary ozonide (a trioxolane).^[9]

The final products are determined by the workup procedure:

- Reductive Workup: Using reagents like dimethyl sulfide (DMS) or zinc and water reduces the ozonide, yielding aldehydes or ketones. For **11-Chloro-1-undecene**, this produces 10-chlorodecanal and formaldehyde.[\[11\]](#)
- Oxidative Workup: Using hydrogen peroxide converts any initially formed aldehydes into carboxylic acids. This would yield 10-chlorodecanoic acid.[\[11\]](#)



Experimental Protocol: Synthesis of 10-Chlorodecanal (Reductive Workup)


- Setup: A solution of **11-Chloro-1-undecene** (9.44 g, 50 mmol) in 100 mL of dichloromethane is placed in a three-necked flask equipped with a gas inlet tube and a calcium chloride drying tube outlet.
- Ozonolysis: The solution is cooled to -78 °C using a dry ice/acetone bath. A stream of ozone is bubbled through the solution until a persistent blue color appears, indicating a slight excess of ozone.
- Purging: The solution is purged with a stream of dry nitrogen for 15 minutes to remove all excess ozone.
- Reductive Workup: Dimethyl sulfide (DMS, 5.5 mL, 75 mmol) is added dropwise to the cold solution. The reaction mixture is allowed to warm slowly to room temperature and stirred overnight.
- Isolation: The solvent and excess DMS are removed under reduced pressure. The resulting crude oil is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford pure 10-chlorodecanal.

Data Summary: Ozonolysis

Parameter	Value
Reactant	11-Chloro-1-undecene
Reagents	1. O_3 , CH_2Cl_2 , $-78^\circ C$; 2. $(CH_3)_2S$ (Reductive)
Products	10-Chlorodecanal and Formaldehyde
Bond Transformation	C=C bond cleavage to C=O bonds

Diagram: Ozonolysis Reaction Pathway

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 11-CHLORO-1-UNDECENE [myskinrecipes.com]
- 2. pearson.com [pearson.com]
- 3. 11-Chloro-1-undecene, 97% 25 mL | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Brown Hydroboration [organic-chemistry.org]
- 8. Ozonolysis - Wikipedia [en.wikipedia.org]
- 9. Ozonolysis [a.osmarks.net]
- 10. m.youtube.com [m.youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- To cite this document: BenchChem. [Reactivity profile of the terminal alkene in 11-Chloro-1-undecene]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1580411#reactivity-profile-of-the-terminal-alkene-in-11-chloro-1-undecene\]](https://www.benchchem.com/product/b1580411#reactivity-profile-of-the-terminal-alkene-in-11-chloro-1-undecene)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com